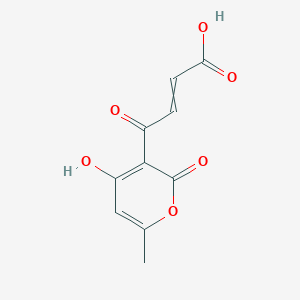
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid is a complex organic compound that belongs to the class of hydroxy acids This compound is characterized by the presence of a hydroxy group, a pyran ring, and a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a malonic acid derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and pyran ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor binding, or modulation of cellular pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid include other hydroxy acids and pyran derivatives. Examples include:
- 4-Hydroxy-4-(2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid
- 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-yl)butanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the hydroxy group, pyran ring, and butenoic acid moiety provides distinct chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
93579-53-4 |
|---|---|
分子式 |
C10H8O6 |
分子量 |
224.17 g/mol |
IUPAC名 |
4-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8O6/c1-5-4-7(12)9(10(15)16-5)6(11)2-3-8(13)14/h2-4,12H,1H3,(H,13,14) |
InChIキー |
SBUYLXBRHWHODF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)


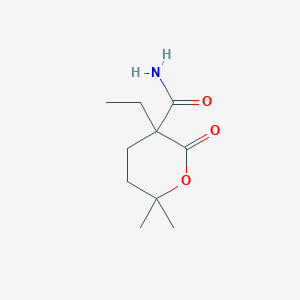
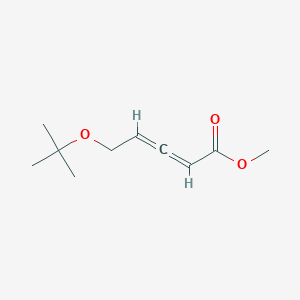

![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
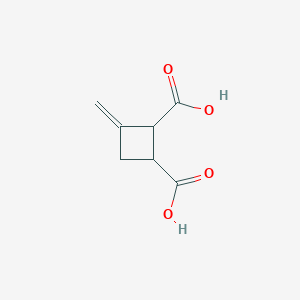

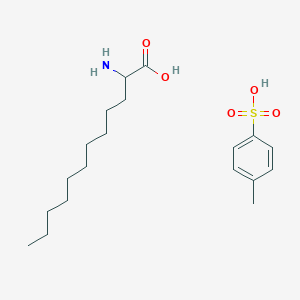
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

